molecular formula C38H46O10 B10825365 Gibberllin 7

Gibberllin 7

Cat. No.: B10825365
M. Wt: 662.8 g/mol
InChI Key: VLCYCUFDXXZIOY-QWWNNBLHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellin 7 can be synthesized through various chemical routes. One common method involves the use of gibberellin A3 as a starting material, which undergoes hydroxylation at specific positions to yield gibberellin 7 . The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of gibberellin 7 often involves fermentation processes using fungi such as Fusarium moniliforme . The fermentation process can be carried out using submerged or solid-state fermentation techniques. Optimization of fermentation conditions, including temperature, pH, and nutrient availability, is crucial for maximizing the yield of gibberellin 7 .

Chemical Reactions Analysis

Types of Reactions: Gibberellin 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the structure of gibberellin 7 to enhance its biological activity or to produce derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the chemical reactions of gibberellin 7 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired transformation of gibberellin 7.

Major Products Formed: The major products formed from the chemical reactions of gibberellin 7 include various hydroxylated and carboxylated derivatives . These derivatives often exhibit enhanced biological activity and are used in various agricultural applications to promote plant growth and development.

Properties

Molecular Formula

C38H46O10

Molecular Weight

662.8 g/mol

IUPAC Name

(1R,2R,5R,8R,9S,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5R,8R,9S,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

InChI

InChI=1S/C19H24O5.C19H22O5/c2*1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22);5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t2*10-,11-,12+,13-,14?,17-,18+,19-/m11/s1

InChI Key

VLCYCUFDXXZIOY-QWWNNBLHSA-N

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O.C[C@@]12[C@H](C=C[C@@]3(C1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O.CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O

Origin of Product

United States

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